molecular formula C14H21NO B12791074 beta-Benzyl-1-piperidineethanol CAS No. 7032-42-0

beta-Benzyl-1-piperidineethanol

Cat. No.: B12791074
CAS No.: 7032-42-0
M. Wt: 219.32 g/mol
InChI Key: MKPWVSUPSWNGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

beta-Benzyl-1-piperidineethanol: is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in the pharmaceutical industry due to their significant biological activities . The compound this compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and an ethanol group attached to the carbon atom adjacent to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Benzyl-1-piperidineethanol typically involves the alkylation of piperidine with benzyl chloride followed by the reduction of the resulting intermediate. One common method involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzylpiperidine. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Beta-Benzyl-1-piperidineethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.

    Medicine: this compound is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of beta-Benzyl-1-piperidineethanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, this compound can interact with receptors in the nervous system, modulating their activity and affecting neurotransmission .

Comparison with Similar Compounds

    1-Benzylpiperidine: Similar structure but lacks the ethanol group.

    2-Piperidineethanol: Similar structure but lacks the benzyl group.

    N-Benzylpiperidine: Similar structure but lacks the hydroxyl group.

Uniqueness: Beta-Benzyl-1-piperidineethanol is unique due to the presence of both the benzyl and ethanol groups, which confer specific chemical and biological properties. The combination of these functional groups allows the compound to participate in a variety of chemical reactions and interact with multiple molecular targets, making it a versatile compound in scientific research .

Properties

CAS No.

7032-42-0

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-phenyl-2-piperidin-1-ylpropan-1-ol

InChI

InChI=1S/C14H21NO/c16-12-14(15-9-5-2-6-10-15)11-13-7-3-1-4-8-13/h1,3-4,7-8,14,16H,2,5-6,9-12H2

InChI Key

MKPWVSUPSWNGNB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CC2=CC=CC=C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.